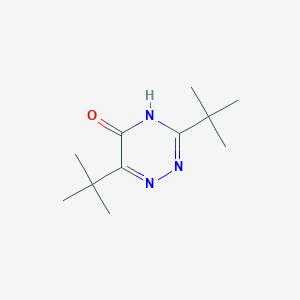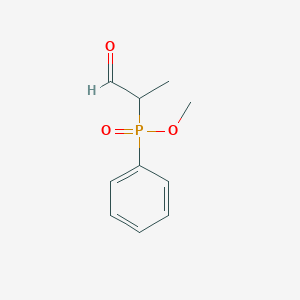
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
The synthesis of 4-Methyl-3-octyl-1,3-thiazol-3-ium iodide typically involves the alkylation of thiazole derivatives. One common method is the N-alkylation of 4-methylthiazole with octyl iodide under phase transfer catalysis conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium bromide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer and neuroprotective activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-octyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:
4-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the octyl group.
3-Benzyl-4-methylthiazol-3-ium chloride: A thiazole derivative with a benzyl group instead of an octyl group, used in similar applications but with different biological activities.
5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole: A thiazole derivative with a hydroxyethyl group, known for its potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.
Propriétés
| 120079-09-6 | |
Formule moléculaire |
C12H22INS |
Poids moléculaire |
339.28 g/mol |
Nom IUPAC |
4-methyl-3-octyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C12H22NS.HI/c1-3-4-5-6-7-8-9-13-11-14-10-12(13)2;/h10-11H,3-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OFVNPHHBVJAGJB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=CSC=C1C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)




![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)

![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

